Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthofuran core, a bromophenyl sulfonyl group, and a methyl ester functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors to form the naphthofuran ring system.
Introduction of the Bromophenyl Sulfonyl Group: This is achieved through a sulfonylation reaction, where a bromophenyl sulfonyl chloride reacts with the naphthofuran intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl sulfonyl group can form strong interactions with active sites, while the naphthofuran core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
Uniqueness
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and interaction properties. This makes it distinct from its chlorinated or fluorinated analogs, which may have different chemical and biological behaviors.
Properties
IUPAC Name |
methyl 5-[(4-bromophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO5S/c1-12-19(21(24)27-2)17-11-18(15-5-3-4-6-16(15)20(17)28-12)23-29(25,26)14-9-7-13(22)8-10-14/h3-11,23H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKUNTWFWDIMSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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